molecular formula C12H16LiNO2S B2809495 Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 1803596-74-8

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Cat. No.: B2809495
CAS No.: 1803596-74-8
M. Wt: 245.27
InChI Key: ZTFVEGWLPHALNI-UHFFFAOYSA-M
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Description

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the following steps:

  • Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters.

  • Introduction of the Tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.

  • Carboxylation: : The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

  • Lithium Salt Formation: : The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzothiazole ring, often involving halogenated compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄)

  • Substitution: : Halogenated compounds, strong bases

Major Products Formed

  • Oxidation: : Sulfones, sulfoxides

  • Reduction: : Alcohols, amines

  • Substitution: : Halogenated benzothiazoles, alkylated benzothiazoles

Scientific Research Applications

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders.

  • Industry: : Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can be compared with other similar compounds, such as:

  • Lithium;6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

  • Lithium;6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

  • Lithium;6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

These compounds differ in the alkyl group attached to the benzothiazole ring, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the bulky tert-butyl group, which can enhance its stability and reactivity.

Properties

IUPAC Name

lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFVEGWLPHALNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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